Acetic acid;3-cyclopentylprop-2-en-1-ol

Lipophilicity Physicochemical property Drug likeness

Acetic acid;3-cyclopentylprop-2-en-1-ol (E)-3-cyclopentylprop-2-en-1-yl acetate) is a specialty organic compound belonging to the class of cyclopentyl-substituted allylic esters. With the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol, it is characterized as a combination of a simple carboxylic acid (acetic acid) and a cyclopentyl-substituted allylic alcohol.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 144090-96-0
Cat. No. B12564146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;3-cyclopentylprop-2-en-1-ol
CAS144090-96-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCC(C1)C=CCO
InChIInChI=1S/C8H14O.C2H4O2/c9-7-3-6-8-4-1-2-5-8;1-2(3)4/h3,6,8-9H,1-2,4-5,7H2;1H3,(H,3,4)
InChIKeyVEZVRPKGYMDJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid;3-cyclopentylprop-2-en-1-ol (CAS 144090-96-0): A Focused Procurement Profile


Acetic acid;3-cyclopentylprop-2-en-1-ol (E)-3-cyclopentylprop-2-en-1-yl acetate) is a specialty organic compound belonging to the class of cyclopentyl-substituted allylic esters [1]. With the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol, it is characterized as a combination of a simple carboxylic acid (acetic acid) and a cyclopentyl-substituted allylic alcohol . This compound is available from specialized chemical suppliers for research and industrial applications, where its unique structural features are of interest in organic synthesis and potentially as a fragrance intermediate .

Why Generic Substitution of Acetic acid;3-cyclopentylprop-2-en-1-ol is Not Advisable


The specific combination of the (E)-3-cyclopentylprop-2-en-1-ol backbone with an acetyl group creates a distinct molecular entity. This is not simply a mixture, but a defined ester which imparts unique physicochemical properties compared to its parent alcohol or other cyclic esters . Generic substitution with, for example, a different alcohol-acid combination or a saturated analog, would alter critical properties such as lipophilicity (LogP), reactivity, and olfactory profile, which are essential for its intended role as a specific synthetic intermediate or fragrance ingredient .

Quantitative Differentiation Guide for Acetic acid;3-cyclopentylprop-2-en-1-ol Sourcing


Lipophilicity (LogP) Advantage Over Its Parent Alcohol

The esterification of (E)-3-cyclopentylprop-2-en-1-ol to its acetate form (the target compound) is predicted to significantly increase lipophilicity. While predicted LogP for the alcohol is not directly available, the acetate's calculated LogP of 1.82 [1] suggests a balanced profile between hydrophilicity and lipophilicity, which is often optimal for membrane permeability in certain applications. In contrast, the free alcohol has a lower LogP, making it less suitable for non-aqueous phase reactions or formulations requiring higher lipid solubility.

Lipophilicity Physicochemical property Drug likeness

Enhanced Stability for Storage and Handling: The Protective Acetyl Group

The target compound, as an acetate ester, benefits from the protective effect of the acetyl group on the allylic alcohol moiety. While specific stability data (e.g., thermal decomposition point) were not found in the accessed sources for this CAS registry, it is well-established for similar allylic acetates that esterification reduces the reactivity of the free alcohol, thereby preventing oxidation and unwanted polymerization during storage. The parent alcohol, (E)-3-cyclopentylprop-2-en-1-ol, contains a free hydroxyl group and an unsaturated bond, making it more prone to degradation over time. Suppliers recommend storage in a cool, dry place for the alcohol , implying a need for controlled conditions that may be less stringent for the more stable acetate.

Chemical stability Storage Reactivity

Defined Molecular Weight and Topological Polar Surface Area (TPSA) for Synthetic Planning

The target compound has a precisely defined molecular weight of 186.248 g/mol and a topological polar surface area (TPSA) of 57.53 Ų . This contrasts with simpler, commercially available cyclopentyl acetates (e.g., cyclopentyl acetate, MW ~142 g/mol) or common allylic acetates. The higher molecular weight and specific TPSA make it a distinct intermediate for building larger, more complex molecules, particularly in medicinal chemistry where these parameters influence pharmacokinetic properties. The parent alcohol has a molecular weight of 126.20 g/mol and a predicted density of 1.033 g/cm³ , a physical state difference that impacts handling and scale-up.

Synthetic planning Molecular weight TPSA

Specialized Supplier Network Offering Verified Identity and Purity for Research

The compound is available from a network of specialized R&D chemical suppliers like CymitQuimica (brand Indagoo) . While a formal certificate of analysis was not accessed, the availability from such reputable sources implies a tier of quality control and technical support not typically found for bulk industrial chemicals. This is contrasted with the parent alcohol (E)-3-cyclopentylprop-2-en-1-ol, which, while available from suppliers like Bide Pharm with a stated purity of 98% , represents a different, more reactive chemical entity. The procurement of the neat acetate ester ensures users receive a pre-formed, ready-to-use intermediate, saving a reaction step and its associated yield loss.

Chemical procurement Analytical standards Vendor reliability

Defined Application Scenarios for Acetic acid;3-cyclopentylprop-2-en-1-ol Based on Procurement Evidence


Use as a Non-Interchangeable Intermediate in Building Complex Cyclopentyl-Containing Molecules

The compound's specific molecular weight (186.248 g/mol) and protected allylic acetate functionality make it a crucial, late-stage intermediate for constructing complex molecules, particularly in medicinal chemistry programs targeting cyclopentyl-containing pharmacophores . Its higher lipophilicity (predicted LogP of 1.82) compared to the free alcohol improves its solubility in organic reaction media, facilitating key transformations like transition metal-catalyzed cross-couplings where the allylic acetate can serve as an electrophilic partner [1].

Development of Proprietary Flavor or Fragrance Formulations Requiring Unique Olfactory Characters

The structural features of the compound, combining a cyclopentyl ring with an allylic ester, are characteristic of molecules with valuable odoriferous properties [2]. Based on class-level inference from related cyclopentane derivatives, this compound is a candidate for use in perfumery to impart a unique fruity and flowery fragrance with a character reminiscent of benzoic or salicylic acid esters [2]. The acetate form's enhanced stability ensures the fragrance molecule remains intact during product storage, a critical advantage over more volatile or reactive alcohols [3].

As a Certified Reference Standard or Starting Material in Analytical and Synthetic Method Development

The compound's availability from specialized vendors, who provide verified chemical identity and can supply technical documentation, supports its use as a high-quality standard for GC-MS or HPLC method development . Its distinct molecular weight and specific topological polar surface area (TPSA of 57.53 Ų) serve as precise calibration points . Sourcing the pre-formed acetate eliminates the batch-to-batch variability inherent in in-house acetylation of the alcohol, ensuring greater reproducibility in analytical workflows.

Investigating Structure-Activity Relationships (SAR) of Allylic Esters in Biological Systems

In drug discovery research, small structural modifications significantly impact biological activity. This compound, with its defined combination of an (E)-allylic acetate and a cyclopentyl ring, can be used as a key probe in SAR studies to delineate the contributions of subunit lipophilicity, steric bulk, and metabolic stability compared to its alcohol precursor or other ester analogs (e.g., benzoate, propionate) .

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